

Spectroscopic Profile of (Z)-2-chloro-2-butene: A Technical Guide

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Compound of Interest		
Compound Name:	(Z)-2-Chloro-2-butene	
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This guide provides a comprehensive overview of the spectroscopic data for **(Z)-2-chloro-2-butene**, tailored for researchers, scientists, and professionals in drug development. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data obtained for **(Z)-2-chloro-2-butene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.65	q	6.8	=CH-
2.11	S	-	-C(Cl)CH₃
1.69	d	6.8	=CHCH₃

¹³C NMR Data



Chemical Shift (δ) ppm	Assignment
126.3	-C(CI)-
121.5	=CH-
23.9	-C(Cl)CH₃
14.1	=CHCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
2980 - 2850	C-H stretch (alkane)
1660	C=C stretch
1440	C-H bend (alkane)
1380	C-H bend (alkane)
~800	=C-H bend (alkene)
~690	C-Cl stretch

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
90/92	Moderate	[M] ⁺ (Molecular ion)
55	High	[C ₄ H ₇]+
39	Moderate	[C ₃ H ₃]+

Experimental Protocols



The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(Z)-2-chloro-2-butene** was prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. The solution was filtered to remove any particulate matter. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans were necessary due to the low natural abundance of the ¹³C isotope, and proton decoupling was employed to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat **(Z)-2-chloro-2-butene** liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the clean, empty salt plates or ATR crystal was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded over a typical range of 4000-400 cm⁻¹.

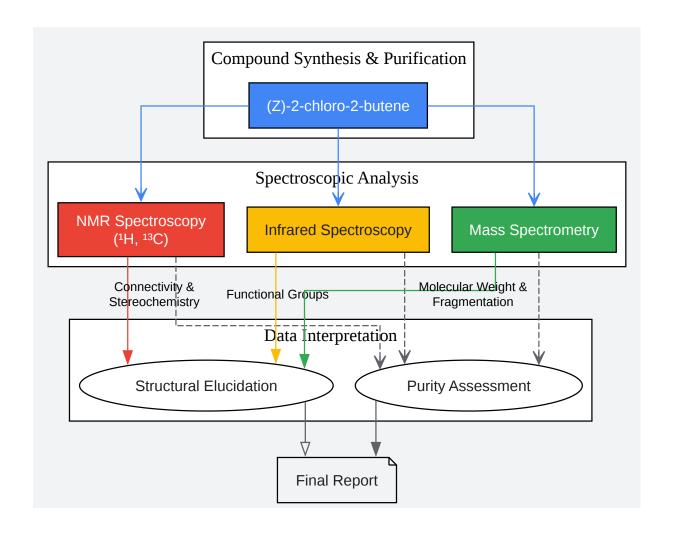
Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample was introduced into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions were then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector recorded the abundance of each ion, generating the mass spectrum.



Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **(Z)-2-chloro-2-butene**.



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Caption: Workflow for Spectroscopic Characterization.

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